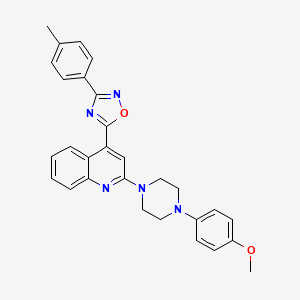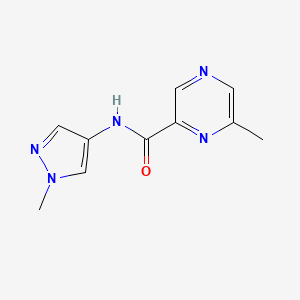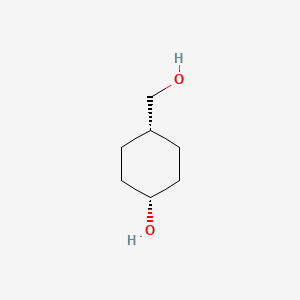
2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole" is a derivative of the imidazole class, which is known for its biological significance and presence in various pharmaceutical agents. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer properties. The presence of a fluorophenyl group in the compound suggests potential bioactivity, as fluorinated compounds often exhibit enhanced biological effects and stability .
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. In the case of benzylthio-substituted imidazoles, a thioether group is introduced, which could be achieved through a reaction with a thiol-containing compound. The synthesis may involve multiple steps, including cyclization, alkylation, and functional group transformations, as seen in the synthesis of related compounds . The overall yield and the reaction conditions, such as solvents and catalysts, play a crucial role in the synthesis efficiency.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, a five-membered ring containing three carbon atoms and two nitrogen atoms. The substitution pattern on the imidazole ring can significantly influence the compound's properties. X-ray crystallography is a common technique used to determine the precise molecular structure, as demonstrated in studies of similar compounds . Intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be crucial for the stability of the crystal structure.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including electrophilic substitutions, due to the electron-rich nature of the imidazole ring. The presence of a benzylthio group may allow for further functionalization through reactions involving the sulfur atom. The fluorine atom on the phenyl ring can influence the reactivity of the compound, potentially activating the ring towards nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the imidazole ring. The introduction of a fluorophenyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties. Vibrational spectroscopy, including IR and NMR, can provide insights into the functional groups present and the compound's purity . Computational methods, such as density functional theory (DFT), can be used to predict the vibrational frequencies and optimize the molecular geometry .
Scientific Research Applications
Antitumor Properties and Mechanisms
- Antitumor Activity and Cytochrome P450 1A1 Involvement : Compounds within the benzothiazole class, similar in structure to 2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole, have shown potent antitumor properties. These compounds' mechanism involves induction and biotransformation by cytochrome P 450 1A1, leading to active metabolites with antitumor effects. One study highlighted that amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles could overcome drug lipophilicity limitations, offering potential for clinical evaluation due to manageable toxic side effects and significant tumor growth retardation in preclinical models (Bradshaw et al., 2002).
- Fluorinated Benzothiazoles and Antitumor Specificity : Another study emphasized the synthesis and in vitro evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in sensitive human breast cancer cell lines. The fluorination was key to avoiding metabolic inactivation, with one derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, highlighted for its broad-spectrum antitumor activity without compromising cytochrome P450 CYP1A1 induction, crucial for antitumor specificity (Hutchinson et al., 2001).
Anti-inflammatory and Analgesic Applications
- Antiarthritic and Analgesic Activity : Research on 4,5-diaryl-2-(substituted thio)-1H-imidazoles showcased their potential as anti-inflammatory and analgesic agents. Some analogs were more potent than standard drugs like phenylbutazone and indomethacin in rat models, indicating a strong foundation for further clinical trials for antiarthritic drugs (Sharpe et al., 1985).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Benzothiazole-imidazole compounds have shown promise as antimicrobial agents. A study on synthesized fluorinated benzothiazolo imidazole compounds revealed significant anti-microbial activity, hinting at the potential for developing new antimicrobial therapies (Sathe et al., 2011).
Sensor Applications
- Ratiometric Fluorescent Sensors : Benzimidazole-based sensors for metal ions have been developed, with specific compounds enabling selective sensing of Al3+ ions through a charge transfer mechanism. Such sensors offer potential applications in environmental monitoring and biomedical diagnostics (Jeyanthi et al., 2013).
properties
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-9-19(10-8-17)22-15-25-23(27-16-18-5-3-2-4-6-18)26(22)21-13-11-20(24)12-14-21/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOOSXKXEQPWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)
![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2516474.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)
![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2516483.png)

